1-(difluoromethyl)-1H-indol-7-amine 1-(difluoromethyl)-1H-indol-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15867739
InChI: InChI=1S/C9H8F2N2/c10-9(11)13-5-4-6-2-1-3-7(12)8(6)13/h1-5,9H,12H2
SMILES:
Molecular Formula: C9H8F2N2
Molecular Weight: 182.17 g/mol

1-(difluoromethyl)-1H-indol-7-amine

CAS No.:

Cat. No.: VC15867739

Molecular Formula: C9H8F2N2

Molecular Weight: 182.17 g/mol

* For research use only. Not for human or veterinary use.

1-(difluoromethyl)-1H-indol-7-amine -

Specification

Molecular Formula C9H8F2N2
Molecular Weight 182.17 g/mol
IUPAC Name 1-(difluoromethyl)indol-7-amine
Standard InChI InChI=1S/C9H8F2N2/c10-9(11)13-5-4-6-2-1-3-7(12)8(6)13/h1-5,9H,12H2
Standard InChI Key BESYIEBGZSVQDU-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)N)N(C=C2)C(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-(Difluoromethyl)-1H-indol-7-amine (CAS 1864923-03-4) is a bicyclic aromatic compound with the molecular formula C9H8F2N2 and a molecular weight of 182.17 g/mol . Its IUPAC name, 1-(difluoromethyl)indol-7-amine, reflects the substitution pattern: a difluoromethyl group (-CF2H) at the 1-position and an amine (-NH2) at the 7-position of the indole ring (Table 1).

Table 1: Key molecular properties of 1-(difluoromethyl)-1H-indol-7-amine

PropertyValue
Molecular FormulaC9H8F2N2
Molecular Weight182.17 g/mol
IUPAC Name1-(difluoromethyl)indol-7-amine
SMILESC1=CC2=C(C(=C1)N)N(C=C2)C(F)F
InChI KeyBESYIEBGZSVQDU-UHFFFAOYSA-N
XLogP3 (Predicted)1.8
Hydrogen Bond Donors1 (NH2)
Hydrogen Bond Acceptors3 (2F, 1N)

The indole core provides a planar aromatic system, while the difluoromethyl group introduces steric bulk and electronic effects that influence solubility and receptor interactions . The amine group at position 7 serves as a potential hydrogen bond donor, enabling interactions with biological targets such as enzymes or DNA .

Spectroscopic and Computational Data

Computational models predict a collision cross-section (CCS) of 134.0 Ų for the [M+H]+ ion (m/z 183.07283), suggesting moderate polarity suitable for membrane permeability . Density functional theory (DFT) calculations indicate that the difluoromethyl group adopts a conformation where one fluorine atom lies in the plane of the indole ring, minimizing steric clash while allowing for dipole interactions with proximal residues in protein binding pockets .

Synthesis and Manufacturing

Synthetic Routes

Future Directions and Challenges

Key research priorities include:

  • Target Validation: CRISPR screens to identify off-target effects in human cell lines

  • Formulation Optimization: Nanoencapsulation to improve oral bioavailability

  • Green Synthesis: Catalytic asymmetric methods to access enantiopure derivatives

The lack of in vivo efficacy data and scalable synthetic routes remain barriers to translational applications. Collaborative efforts between academic and industrial labs will be critical to advancing this compound into clinical trials.

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